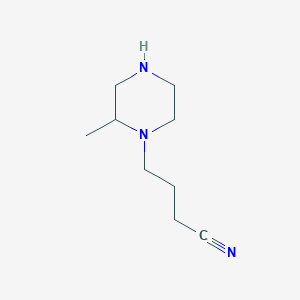
4-(2-Methylpiperazin-1-yl)butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylpiperazin-1-yl)butanenitrile is a chemical compound with the molecular formula C9H17N3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring, which is a heterocyclic amine, attached to a butanenitrile chain .作用机制
The mechanism of action of 4-(2-Methylpiperazin-1-yl)butanenitrileiperazinobutanenitrile is not fully understood. However, it is believed to interact with various enzymes and cellular receptors, leading to the production of various metabolites and other compounds. For example, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH levels in cells. In addition, it has been shown to interact with various cellular receptors, leading to the production of various metabolites and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Methylpiperazin-1-yl)butanenitrileiperazinobutanenitrile are not well understood. However, it has been shown to interact with various enzymes and cellular receptors, leading to the production of various metabolites and other compounds. In addition, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH levels in cells. Furthermore, it has been shown to interact with various cellular receptors, leading to the production of various metabolites and other compounds.
实验室实验的优点和局限性
The main advantage of using 4-(2-Methylpiperazin-1-yl)butanenitrileiperazinobutanenitrile in lab experiments is that it is relatively easy to synthesize and is relatively stable in solution. Furthermore, it can be used in a wide range of reactions, including the synthesis of drugs and other compounds. However, there are some limitations to using this compound in lab experiments. For example, it is relatively insoluble in water, so it cannot be used in aqueous solutions. In addition, it is a relatively expensive compound, so it may not be cost-effective for some experiments.
未来方向
The future directions for the use of 4-(2-Methylpiperazin-1-yl)butanenitrileiperazinobutanenitrile are vast. It could be used in the development of new drugs and other compounds, as well as in the study of enzyme mechanisms and the development of new materials. In addition, it could be used in the development of new analytical techniques and the synthesis of new polymers and nanomaterials. Furthermore, it could be used in the study of biochemical and physiological processes, as well as in the development of new diagnostic tools and treatments. Finally, it could be used in the development of new catalysts and the synthesis of new organic molecules.
合成方法
4-(2-Methylpiperazin-1-yl)butanenitrileiperazinobutanenitrile can be synthesized from the reaction of piperazine and 2-bromo-2-methylbutanenitrile. In this reaction, the piperazine is treated with sodium hydroxide to form the sodium salt of piperazine, which is then reacted with 2-bromo-2-methylbutanenitrile in the presence of a base, such as potassium carbonate. The resulting product is then purified by recrystallization.
科学研究应用
4-(2-Methylpiperazin-1-yl)butanenitrileiperazinobutanenitrile is used in various scientific research applications, such as the synthesis of drugs, the study of enzyme mechanisms, and the development of new materials. In the medical field, this compound has been used to synthesize various drugs, such as anticonvulsants, anti-inflammatory agents, and antiviral agents. In the field of enzyme research, this compound has been used to study the mechanisms of various enzymes, such as carbonic anhydrase and cytochrome P450. In the field of materials science, this compound has been used to synthesize new materials, such as polymers and nanomaterials.
安全和危害
属性
IUPAC Name |
4-(2-methylpiperazin-1-yl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-9-8-11-5-7-12(9)6-3-2-4-10/h9,11H,2-3,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIMNDKBWZBTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

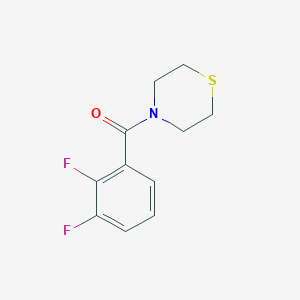
![N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine](/img/structure/B6332192.png)
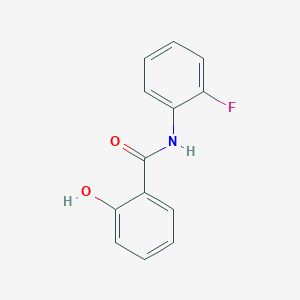
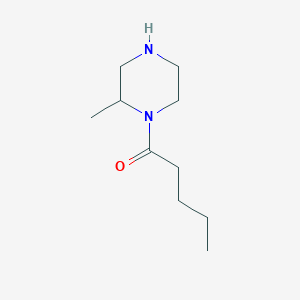

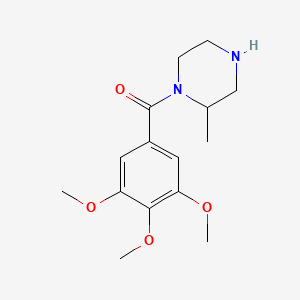
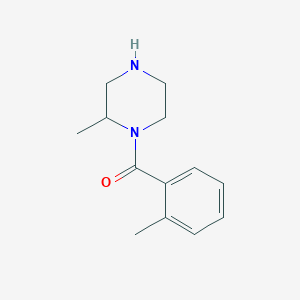

![Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332215.png)

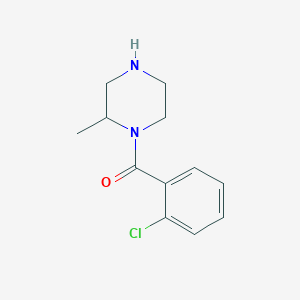
![Ethyl 5-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332232.png)
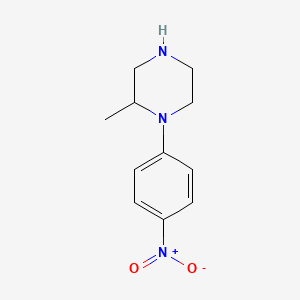
![2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6332246.png)